molecular formula C15H16Cl2N2O3S B2645395 2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide CAS No. 1147687-11-3

2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide

Cat. No.: B2645395
CAS No.: 1147687-11-3
M. Wt: 375.26
InChI Key: VGPBBJLJPRSLCM-UHFFFAOYSA-N
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Description

2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes both pyridine and sulfonamide functional groups, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the chlorination of pyridine derivatives followed by sulfonation and subsequent coupling with the appropriate phenyl derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s antimicrobial properties make it useful in studying bacterial resistance and developing new antibiotics.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced virulence.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dichlorobenzyl)nicotinamide
  • 2-chloro-4-nitropyridine
  • 2-chloro-4-nitropyridine N-oxide

Uniqueness

Compared to similar compounds, 2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3S/c1-10(2)9-22-13-6-5-11(8-12(13)16)19-23(20,21)14-4-3-7-18-15(14)17/h3-8,10,19H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPBBJLJPRSLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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